molecular formula C10H12BBrO2 B117872 2-(4-Bromobutyl)-1,3,2-benzodioxaborole CAS No. 142172-51-8

2-(4-Bromobutyl)-1,3,2-benzodioxaborole

Cat. No. B117872
Key on ui cas rn: 142172-51-8
M. Wt: 254.92 g/mol
InChI Key: OCRCQJNMXARNMQ-UHFFFAOYSA-N
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Patent
US09040703B2

Procedure details

After gently warming until melted, 4-bromo-1-butylboronic acid catechol ester (112.2 g, 0.44 mol, 1.0 equiv), while under a stream of nitrogen, was added to a 3-necked 500 mL round-bottomed flask, diluted with freshly distilled THF (150 mL, 3.0 M) and treated with pinacol (104.0 g, 0.88 mol, 2 equiv) in one portion. After stirring for 16 h under a nitrogen atmosphere the resulting solution was concentrated. The crude product was diluted with heptane (500 mL) and cooled in an ice-water bath. After 1 h, the precipitated catechol was removed by filtration and the remaining solution was filtered through a short pad of silica gel (500 g) wetted with heptane. After eluting with solutions of 5% ethyl acetate in heptane (700 mL) and 10% ethyl acetate in heptane (700 mL), the filtrate was concentrated to give 2-(4-bromobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane as a colorless oil (112.7 g, 97%). 1H NMR (CDCl3, 300 MHz) δ 3.38 (t, J=6.6 Hz, 2H), 1.90-1.78 (m, 2H), 1.58-1.44 (m, 2H), 1.26 (s, 12H), 0.78 (t, J=7.5 Hz, 2H); ESI-LCMS m/z calcd for C10H20BBrO2: expected 262.1. found 263.1 (M+H)+.
Quantity
112.2 g
Type
reactant
Reaction Step One
Quantity
104 g
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[B:1]1([CH2:10][CH2:11][CH2:12][CH2:13][Br:14])OC2C(=CC=CC=2)O1.[OH:15][C:16]([C:19]([OH:22])([CH3:21])[CH3:20])([CH3:18])[CH3:17]>C1COCC1>[Br:14][CH2:13][CH2:12][CH2:11][CH2:10][B:1]1[O:22][C:19]([CH3:21])([CH3:20])[C:16]([CH3:18])([CH3:17])[O:15]1

Inputs

Step One
Name
Quantity
112.2 g
Type
reactant
Smiles
B1(OC2=CC=CC=C2O1)CCCCBr
Step Two
Name
Quantity
104 g
Type
reactant
Smiles
OC(C)(C)C(C)(C)O
Step Three
Name
Quantity
150 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 16 h under a nitrogen atmosphere the resulting solution
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After gently warming
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated
ADDITION
Type
ADDITION
Details
The crude product was diluted with heptane (500 mL)
TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice-water bath
WAIT
Type
WAIT
Details
After 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the precipitated catechol was removed by filtration
FILTRATION
Type
FILTRATION
Details
the remaining solution was filtered through a short pad of silica gel (500 g)
WASH
Type
WASH
Details
After eluting with solutions of 5% ethyl acetate in heptane (700 mL) and 10% ethyl acetate in heptane (700 mL)
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
BrCCCCB1OC(C(O1)(C)C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 112.7 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 97.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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